molecular formula C20H17N5O2 B2426325 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide CAS No. 1428358-84-2

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide

Cat. No. B2426325
CAS RN: 1428358-84-2
M. Wt: 359.389
InChI Key: TWSHJXAFCKPMJV-UHFFFAOYSA-N
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Description

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Synthesis Analysis

The synthesis of pyrazole-bearing compounds involves the use of hydrazine-coupled pyrazoles . The structures of these compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole-bearing compounds was confirmed using elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole-bearing compounds include the coupling of hydrazines with pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-bearing compounds were analyzed using elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Spin-Crossover Materials

Spin-crossover (SCO) complexes are fascinating materials that can switch between high-spin and low-spin states upon external stimuli such as temperature or pressure. The compound you’ve mentioned, with its pyrazole and naphthamide moieties, could serve as a ligand in iron(II) complexes. These complexes exhibit spin-crossover behavior, making them valuable for applications in molecular switches, sensors, and memory devices .

Coordination Chemistry and Crystal Engineering

The synthesis of this compound involves coordination chemistry, where ligands interact with metal ions to form complex salts. Researchers can explore crystallography to understand the structural features of these complexes. Investigating their crystal structures and solvate interactions provides insights into their stability, packing arrangements, and potential applications .

Biological Studies

Given the presence of pyrazole and naphthamide groups, this compound might have biological relevance. Researchers could investigate its interactions with biomolecules, such as proteins or nucleic acids. Additionally, exploring its cytotoxicity, antimicrobial activity, or enzyme inhibition properties could be worthwhile .

Photophysical Properties

The naphthamide moiety suggests potential photophysical properties. Researchers could study its absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics. Such information is crucial for designing luminescent materials, including dyes, sensors, and imaging agents .

Materials Science and Nanotechnology

Functionalizing the naphthamide core could lead to novel materials with tailored properties. For instance, incorporating this compound into polymer matrices or nanoparticles might yield materials with enhanced mechanical strength, optical properties, or drug delivery capabilities .

Computational Chemistry and Molecular Modeling

Researchers can employ computational methods to predict the electronic structure, energetics, and reactivity of this compound. Density functional theory (DFT) calculations could provide insights into its stability, charge distribution, and potential binding sites for metal ions or other molecules .

properties

IUPAC Name

2-ethoxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-2-27-16-9-8-14-6-3-4-7-15(14)19(16)20(26)24-17-12-18(22-13-21-17)25-11-5-10-23-25/h3-13H,2H2,1H3,(H,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSHJXAFCKPMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide

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